molecular formula C17H17N5O4S B2405592 4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 478077-79-1

4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2405592
CAS No.: 478077-79-1
M. Wt: 387.41
InChI Key: RLLCIKZRVKRYBK-UHFFFAOYSA-N
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Description

4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl-imidazolyl moiety, and a benzenesulfonohydrazide group

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-12-4-3-5-16(19-12)22-10-15(18-11-22)17(23)20-21-27(24,25)14-8-6-13(26-2)7-9-14/h3-11,21H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCIKZRVKRYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Formation of 4-Methoxybenzenesulfonohydrazide Intermediate

The foundational step involves synthesizing 4-methoxybenzenesulfonohydrazide, a precursor for subsequent functionalization. This is achieved via the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate in pyridine or aqueous alkaline conditions.

Reaction Conditions :

  • Reagents : 4-Methoxybenzenesulfonyl chloride (1 equiv), hydrazine hydrate (1.2 equiv)
  • Solvent : Pyridine or water
  • Temperature : 0°C to room temperature
  • Duration : 3–6 hours
  • Yield : 70–85%

The product is isolated by precipitation upon neutralization with hydrochloric acid and recrystallized from ethanol. Characterization via $$ ^1H $$ NMR confirms the presence of the sulfonohydrazide moiety (δ 7.8–7.9 ppm for aromatic protons, δ 4.1 ppm for methoxy group).

Synthesis of 1-(6-Methyl-2-Pyridinyl)-1H-Imidazole-4-Carbonyl Chloride

The imidazole-carbonyl component is prepared through a two-step process:

Imidazole Ring Formation

1-(6-Methyl-2-pyridinyl)-1H-imidazole is synthesized via cyclocondensation of 2-amino-6-methylpyridine with α-haloketones or via metal-catalyzed cross-coupling.

Carbonyl Chloride Derivatization

The imidazole is acylated using phosgene or oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Reaction Conditions :

  • Reagents : 1-(6-Methyl-2-pyridinyl)-1H-imidazole (1 equiv), oxalyl chloride (2 equiv)
  • Solvent : Anhydrous DCM
  • Catalyst : Dimethylformamide (DMF, catalytic)
  • Temperature : 0°C to reflux
  • Duration : 4–8 hours
  • Yield : 60–75%

Acylation of Sulfonohydrazide Intermediate

The final step involves coupling 4-methoxybenzenesulfonohydrazide with 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbonyl chloride via nucleophilic acyl substitution.

Reaction Conditions :

  • Reagents : 4-Methoxybenzenesulfonohydrazide (1 equiv), imidazole-carbonyl chloride (1.1 equiv)
  • Solvent : Tetrahydrofuran (THF) or DCM
  • Base : Triethylamine (2 equiv)
  • Temperature : Room temperature
  • Duration : 12–24 hours
  • Yield : 50–65%

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Analytical Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.62 (s, 1H, imidazole), 8.10–7.85 (m, 4H, aromatic), 7.45–7.30 (m, 3H, pyridinyl), 3.89 (s, 3H, OCH$$3 $$), 2.51 (s, 3H, CH$$_3 $$).
  • $$ ^{13}C $$ NMR : δ 165.2 (C=O), 161.0 (SO$$2 $$), 152.4–117.2 (aromatic), 55.6 (OCH$$3 $$), 24.8 (CH$$_3 $$).
  • HRMS : m/z 387.4 [M+H]$$^+$$.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous sulfonohydrazides confirms the planar geometry of the sulfonamide group and the E-configuration of the hydrazone moiety.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Advantages Limitations
Classical Acylation Oxalyl chloride, THF, triethylamine 50–65% High purity, scalable Prolonged reaction time
NHC Catalysis NHC catalyst, 1,4-dioxane, O$$_2$$ 60–84% Mild conditions, atom economy Requires specialized catalysts
One-Pot Synthesis Hydrazine, in situ acylation 45–55% Reduced isolation steps Lower yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonamide
  • 4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonyl chloride
  • 4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonyl hydrazine

Uniqueness

4-methoxy-N’-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications, making it a valuable compound for further research and development.

Biological Activity

4-Methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide (CAS No. 478077-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17N5O4S
  • Molecular Weight : 387.41 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 7.00 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 - 31.25 µM
Enterococcus faecalis62.5 - 125 µM
Methicillin-resistant Staphylococcus aureus (MRSA)MBIC 62.216 - 124.432 µg/mL

The compound demonstrates a bactericidal mechanism, primarily through the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Antifungal Activity

The compound also shows antifungal properties, although its efficacy varies across different fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicansMIC 106.91 - 208.59 µM
Aspergillus nigerMIC > 200 µM

In comparative studies, the antifungal activity was found to be superior to traditional antifungal agents like fluconazole .

The biological activity of this compound can be attributed to its structural features that allow interaction with microbial targets. The imidazole moiety is particularly significant in conferring antimicrobial properties by targeting essential processes in microbial cells, such as cell wall synthesis and metabolic pathways.

Study on Antibiofilm Activity

A study focused on the antibiofilm capabilities of the compound revealed its effectiveness against biofilms formed by MRSA and Staphylococcus epidermidis. The results indicated that it could inhibit biofilm formation with MBIC values significantly lower than those of established antibiotics like ciprofloxacin .

Comparative Efficacy Analysis

In a comparative analysis against other antimicrobial agents, the compound exhibited comparable or superior activity against certain strains, particularly in biofilm disruption scenarios, which is critical for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid with benzenesulfonohydrazide derivatives in the presence of coupling agents (e.g., POCl₃) under reflux (110–120°C) .
  • Step 2 : Monitor reaction progress via TLC (solvent system: benzene:methanol 5:1) .
  • Step 3 : Optimize yield by adjusting solvent polarity (e.g., 1,4-dioxane or ethanol with catalytic acetic acid) and reaction time (24–48 hours) .
  • Step 4 : Purify via recrystallization (ethanol/water) and validate purity using HPLC or elemental analysis .

Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structure of this compound?

  • Methodology :

  • IR Analysis : Identify key functional groups:
  • Sulfonohydrazide : N–H stretch (~3250 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • Imidazole carbonyl : C=O stretch (~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks based on substituents:
  • 4-Methoxy group : Singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
  • Pyridinyl protons : Multiplets in the aromatic region (7.0–8.5 ppm) .

Q. What are the critical parameters for assessing the thermal stability of this compound?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >200°C for similar sulfonohydrazides) .
  • Use differential thermal analysis (DTA) to identify endothermic/exothermic events (e.g., melting points, phase transitions) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and which software tools are recommended?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles.
  • Refinement : Employ SHELXL for small-molecule refinement and WinGX for data processing .
  • Validation : Cross-check with computational models (e.g., DFT) to address discrepancies in sulfonohydrazide conformation .

Q. What strategies can mitigate contradictions in biological activity data across different assays?

  • Methodology :

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • SAR Analysis : Compare activity of derivatives (e.g., substituents on the pyridinyl or imidazole rings) to identify critical pharmacophores .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to minimize variability .

Q. How can synthetic by-products be identified and minimized during scale-up?

  • Methodology :

  • LC-MS Analysis : Detect impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Process Optimization : Use flow chemistry for better temperature control or switch to greener solvents (e.g., PEG-400) to reduce side reactions .

Q. What computational approaches are effective for predicting ADME properties of this compound?

  • Methodology :

  • In Silico Tools : Use SwissADME or PreADMET to predict logP (<3.5 for optimal permeability) and cytochrome P450 interactions .
  • Molecular Dynamics : Simulate binding to serum albumin to assess plasma protein binding .

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